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Compound of Interest

Compound Name: 1,3-Dinitrobenzene-d4
CAS No.: 54247-05-1
Cat. No.: B1360364
Get Quote
. J

Executive Summary & Chemical Identity

1,3-Dinitrobenzene-d4 is the fully deuterated isotopologue of 1,3-dinitrobenzene. Its primary
utility lies in Isotope Dilution Mass Spectrometry (IDMS), where it serves as an internal
standard. Due to the kinetic isotope effect and mass shift, it co-elutes (or elutes in close
proximity) with the native analyte while remaining spectrally distinct, allowing for precise
normalization of matrix effects.

Comparative Chemical Profile
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Property Native 1,3-Dinitrobenzene 1,3-Dinitrobenzene-d4
CAS Number 99-65-0 5411-49-4

Molar Mass 168.11 g/mol 172.13 g/mol
Appearance Yellowish crystalline solid Yellowish crystalline solid

. . 88-90 °C (Isotope effect
Melting Point 89-90 °C o
negligible on MP)

Chloroform-d, Acetone-d6,

Solubility Chloroform, Acetone, DMSO DMSO-d6

Mass Spectrometry: The Primary Identification
Vector

For 1,3-DNB-d4, Mass Spectrometry (MS) provides the most definitive confirmation of isotopic
incorporation. The substitution of four hydrogen atoms (

, mass 1.0078) with four deuterium atoms (

, mass 2.0141) results in a net mass shift of +4 Da.

Fragmentation Logic & lon Mapping

The fragmentation pattern of nitroaromatics is dominated by the loss of the nitro group (

) and nitroso (

) species. Since the deuterium labels are located on the aromatic ring, fragments retaining the
ring will exhibit the +4 mass shift. Fragments losing the ring (rare in this mode) or the nitro
groups themselves remain unshifted.

Key Diagnostic lons (El, 70 eV):
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Deuterated m/z

Fragment Native m/z ( ( Shift ( Not
otes
Assignment ) )
)
Molecular lon ( Definitive 1D
168 172 +4
peak.
)
Loss of 46 Da (
122 126 +4 ). Ring remains
intact.
Loss of 30 Da (
138 142 +4
).
) Ring skeleton
Phenyl Cation (
25 29 ‘a4 only (

) )

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the parent ion, validating the location of
the deuterium labels on the ring structure.
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Figure 1: Electron Impact (El) fragmentation pathway for 1,3-Dinitrobenzene-d4 showing
mass preservation of the deuterated ring.
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Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a secondary confirmation tool. The primary diagnostic is the
Isotopic Shift of the C-H stretching vibrations.

The Hooke's Law Shift
According to Hooke's Law, the vibrational frequency (

) is inversely proportional to the square root of the reduced mass (

). Replacing Hydrogen (mass 1) with Deuterium (mass 2) approximately doubles the mass of
the oscillator, lowering the frequency.

In practice, for aromatic rings, the factor is often closer to 1.35.

Spectral Band Assignment

Native d4-Labeled
Functional Group Wavenumber ( Wavenumber ( Interpretation
) )
Disappearance of
signal >3000.
Aromatic C-H Stretch 3050 — 3100 2260 — 2300 Appearance of C-D
bands in the "silent"
region.
; Unchanged. The nitro
Asymmetric 1530 — 1550 1530 — 1550 , g
group is not labeled.
Unchanged.
Symmetric 1340 — 1360 1340 — 1360 Diagnostic for
nitroaromatics.
) ) Slight redshift due to
Ring Breathing ~1600 ~1570

heavier ring mass.

Protocol Tip: Ensure the sample is dry. Water moisture (
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stretch) can obscure the 3000-3500 region, making the absence of C-H stretches difficult to
prove.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for determining isotopic purity (enrichment level).

H NMR: The "Silent" Spectrum

In a 100% enriched sample, the
H NMR spectrum should be blank (silent).
e Protocol: Acquire a high-scan count spectrum in

or

o Observation: Any peaks observed in the aromatic region (8.0 — 9.0 ppm) represent residual
protio- impurities (incomplete deuteration).

o Quantification: Integrate residual peaks against a known internal standard (e.g., residual
solvent peak or added standard) to calculate % D incorporation.

C NMR: Coupling Constants

Unlike proton-decoupled

C spectra of native compounds (which show singlets), deuterated carbons exhibit spin-spin
coupling to the attached deuterium (

).
e Multiplicity Rule:
. For one deuterium (
), the signal splits into a Triplet (1:1:1).[1]

 |Isotope Shift: Deuterated carbons appear slightly upfield (
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ppm) relative to the native signal.

Predicted
C Data (
MHz,
):
. Chemical Shift
Carbon o Coupling;( (
. Type Multiplicity
Position )
)
C-1,C-3 Singlet (Broad) N/A (Quaternary)  ~148.5 ppm
C-5 Triplet (1:1:1) ~25 Hz ~129.5 ppm
C-4,C-6 Triplet (1:1:1) ~25 Hz ~127.0 ppm
C-2 Triplet (1:1:1) ~25 Hz ~118.0 ppm
NMR Analysis Workflow
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Sample Preparation
~10mg in CDCI3

1H NMR Acquisition
(Check for Residuals)

Are Aromatic Peaks Present?

Calculate % Enrichment 13C NMR Acquisition
(Integration vs. Std) (Confirm C-D Coupling)

PASS: >98% D
Silent 1H, Triplet 13C

Click to download full resolution via product page
Figure 2: Decision tree for validating isotopic purity using NMR.

Experimental Protocol: Handling & Storage

To maintain the integrity of the spectroscopic data, strict handling protocols are required to
prevent H/D exchange (though rare on the ring without catalysis) and degradation.

+ Storage: Store neat material at 2-8°C, protected from light. Nitroaromatics are
photosensitive.

¢ Solvent Selection: Use

(Chloroform-d) for routine NMR. Avoid protic solvents (Methanol, Water) if trace exchange is
a concern during long-term storage, although aromatic C-D bonds are generally stable.
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o Safety: 1,3-Dinitrobenzene is highly toxic (skin absorption) and a suspected mutagen.
Handle inside a fume hood with nitrile gloves.

Reference Standards Preparation[1][3]

o Stock Solution: Prepare 1.0 mg/mL in Acetonitrile for LC-MS/GC-MS use.
 Stability: Stable for >12 months at -20°C in acetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. organicchemistrydata.org [organicchemistrydata.org]

2. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

3. 1,3-dinitrobenzene [sitem.herts.ac.uk]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 1,3-
Dinitrobenzene-d4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360364/docs#technical-guide-spectroscopic-
profiling-of-1-3-dinitrobenzene-d4]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://en.wikipedia.org/wiki/1,3-Dinitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dinitrobenzene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C99650&Mask=200
https://organicchemistrydata.org/hansreich/resources/nmr/?page=05-hmr-05-2h/
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1637.htm
https://www.benchchem.com/product/b1360364?utm_src=pdf-custom-synthesis#bc-rfq
https://organicchemistrydata.org/hansreich/resources/nmr/?page=07-multi-02-effects/
https://en.wikipedia.org/wiki/1,3-Dinitrobenzene
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1637.htm
https://www.benchchem.com/product/b1360364/docs#technical-guide-spectroscopic-profiling-of-1-3-dinitrobenzene-d4
https://www.benchchem.com/product/b1360364/docs#technical-guide-spectroscopic-profiling-of-1-3-dinitrobenzene-d4
https://www.benchchem.com/product/b1360364/docs#technical-guide-spectroscopic-profiling-of-1-3-dinitrobenzene-d4
https://www.benchchem.com/product/b1360364/docs#technical-guide-spectroscopic-profiling-of-1-3-dinitrobenzene-d4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360364?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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